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Logical relationship between 2,2,5-TMP structural features and target binding.

Conformational Dynamics & N-Inversion
Understanding the N-inversion barrier of 2,2,5-TMP is not merely academic; it dictates the

bioactive conformation of the molecule.

In 2,2,5-TMP, the axial gem-methyl at C2 severely destabilizes the axial N-H (or N-substituent)

conformer due to 1,3-diaxial strain. This steric clash biases the N1 equilibrium heavily toward

the equatorial form. Consequently, the nitrogen lone pair is forced into an axial position where it

is sterically shielded by the axial C2-methyl group. This shielding lowers the apparent basicity

of the amine and alters its pharmacokinetics when incorporated into Active Pharmaceutical

Ingredients (APIs) targeting neurotransmitter systems like serotonin and dopamine [2].

Because the N-inversion barrier is relatively low (< 10 kcal/mol), the isomers cannot be

physically separated at room temperature. The molecule exists as a rapidly interconverting

racemate of conformers unless frozen or bound to a target receptor.
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N1-inversion thermodynamics of 2,2,5-TMP highlighting 1,3-diaxial strain.

Quantitative Data Summary
The physicochemical properties of 2,2,5-TMP dictate its utility in drug design. The following

table summarizes key parameters and their implications for pharmaceutical development.
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Property Value
Implication for Drug
Design

Molecular Formula C7H16N2
Low molecular weight allows

for high ligand efficiency.

Molecular Weight 128.22 g/mol
Optimal for oral bioavailability

(Rule of 5 compliant).

Chiral Centers 1 (at C5)
Requires enantiomeric

resolution for targeted binding.

Basicity (pKa1, pKa2) ~9.8, ~5.6

Strong diamine; steric

shielding lowers apparent

basicity in vivo.

N-Inversion Barrier Low (< 10 kcal/mol)

Exists as a rapidly

interconverting conformer

racemate at RT.

Self-Validating Experimental Protocols
To utilize 2,2,5-TMP effectively, researchers must employ rigorous, self-validating

methodologies. Below are the definitive protocols for kinetic analysis and stereochemical

resolution.

Protocol A: Determination of N-Inversion Barrier via VT-
NMR
Objective: Quantify the activation energy of N1-inversion to predict bioactive conformation

stability.

Sample Preparation: Dissolve 15 mg of 2,2,5-TMP in 0.6 mL of a deuterated solvent with a

low freezing point (e.g., CD2Cl2). Add Tetramethylsilane (TMS) as an internal standard.

Degassing (Causality): Degas the sample using three consecutive freeze-pump-thaw cycles.

Why? Paramagnetic oxygen dissolved in the solvent accelerates relaxation times, causing

artificial line broadening that obscures the true coalescence temperature of the NMR signals.
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Thermal Cycling: Acquire high-resolution 1H-NMR spectra starting from 25°C down to -80°C

in 5°C decrements, allowing 10 minutes for thermal equilibration at each step.

Self-Validation: Perform line-shape analysis of the N-methyl or C2-methyl signals. The

calculated activation free energy ( ΔG‡ ) derived from the Eyring equation must correlate

with theoretical Density Functional Theory (DFT) predictions to validate the experimental

setup.

Protocol B: Optical Resolution via Diastereomeric Salt
Crystallization
Objective: Isolate (R)- and (S)-2,2,5-TMP with >99% enantiomeric excess (ee) for use as chiral

building blocks.

Salt Formation: React racemic 2,2,5-TMP with a chiral resolving agent (e.g., L-Tartaric acid)

in a polar protic solvent (e.g., ethanol/water mixture). Why? The chiral acid converts the non-

separable enantiomers into diastereomeric salts, which possess distinct, exploitable

solubility profiles.

Fractional Crystallization: Heat the mixture to complete dissolution, then cool linearly to 5°C

at a rate of 0.5°C/min. The less soluble diastereomeric salt will selectively precipitate.

Basification & Extraction: Isolate the crystals via vacuum filtration. Treat the solid with 1M

NaOH to break the salt and liberate the free base enantiomer. Extract the free base into an

organic layer (e.g., dichloromethane) and evaporate the solvent.

Self-Validation (Chiral HPLC): Analyze the extracted free base using High-Performance

Liquid Chromatography with a chiral stationary phase (e.g., Daicel Chiralpak). A single

distinct peak confirms successful resolution (ee > 99%). If ee < 99%, the crystallization step

must be repeated (recrystallization).
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Self-validating workflow for the optical resolution of 2,2,5-TMP enantiomers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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